molecular formula C12H11ClN2S B13863927 4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine

4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine

Cat. No.: B13863927
M. Wt: 250.75 g/mol
InChI Key: RXEPGHYKTVOIGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of a chloro group, a methylthio group, and a phenylmethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-chloro-2-methylthiopyrimidine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, or sodium thiophenoxide in solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction: Reduced pyrimidine derivatives with altered electronic properties.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methylthio, and phenylmethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine: Lacks the phenylmethyl group, making it less bulky and potentially less selective in certain applications.

    2,4-Dichloro-6-(phenylmethyl)pyrimidine: Contains an additional chloro group, which can alter its reactivity and biological activity.

    4-Chloro-2-(methylthio)-5-(phenylmethyl)pyrimidine: Similar structure but with the phenylmethyl group at a different position, affecting its chemical and biological properties.

Uniqueness

4-Chloro-2-(methylthio)-6-(phenylmethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which can confer distinct reactivity and biological activity. The combination of the chloro, methylthio, and phenylmethyl groups can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

4-benzyl-6-chloro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C12H11ClN2S/c1-16-12-14-10(8-11(13)15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

RXEPGHYKTVOIGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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